methylene]malononitrile CAS No. 339023-35-7](/img/structure/B2519208.png)
2-[[4-(4-Chlorophenyl)piperazino](dimethylamino)methylene]malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Chlorophenyl)piperazinomethylene]malononitrile is a complex organic compound with the molecular formula C16H18ClN5. It is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a dimethylamino group, linked to a malononitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenyl)piperazinomethylene]malononitrile typically involves the reaction of 4-chlorophenylpiperazine with dimethylformamide dimethyl acetal (DMF-DMA) and malononitrile. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The process involves the formation of an intermediate iminium ion, which subsequently reacts with malononitrile to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorophenyl)piperazinomethylene]malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(4-Chlorophenyl)piperazinomethylene]malononitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorophenyl)piperazinomethylene]malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)piperazine: Shares the piperazine and chlorophenyl moieties but lacks the malononitrile group.
Dimethylaminomethylene malononitrile: Contains the malononitrile and dimethylamino groups but lacks the piperazine ring.
4-Chlorophenylpiperazine derivatives: Various derivatives with different substituents on the piperazine ring.
Uniqueness
2-[4-(4-Chlorophenyl)piperazinomethylene]malononitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)piperazin-1-yl]-(dimethylamino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5/c1-20(2)16(13(11-18)12-19)22-9-7-21(8-10-22)15-5-3-14(17)4-6-15/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVLTHQJAACOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)N1CCN(CC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyanocyclohexyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]-N-methylacetamide](/img/structure/B2519125.png)
![N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2519127.png)
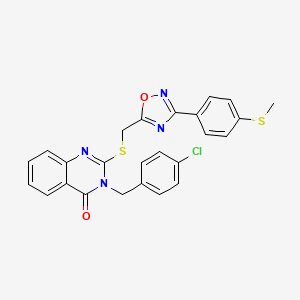
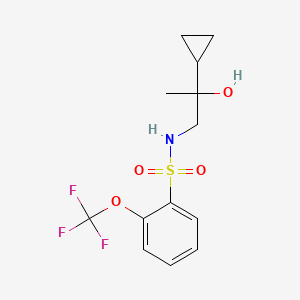
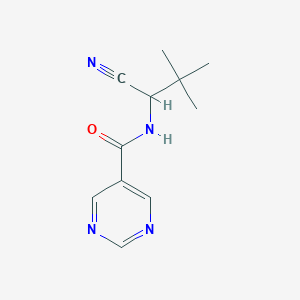
![N-(3-chloro-4-methylphenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetamide](/img/structure/B2519133.png)
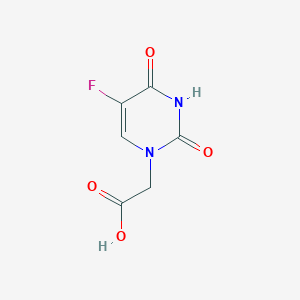
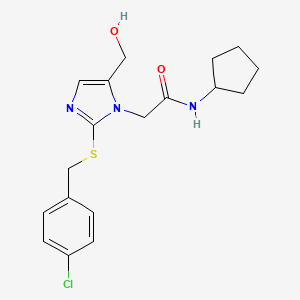
![3-(5-bromo-2-methoxyphenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2519139.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one](/img/structure/B2519141.png)
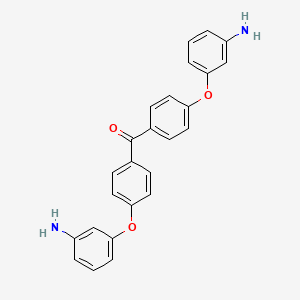
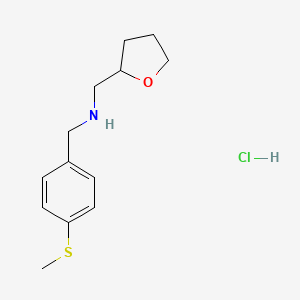
![2-[2-(1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione](/img/structure/B2519144.png)
![1-(6-methylpyridin-2-yl)-N-[(phenylcarbamothioyl)amino]-1H-imidazole-4-carboxamide](/img/structure/B2519148.png)
